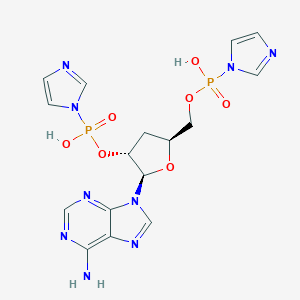

Impd(3')apim

Description

The term "IMPD" in the provided evidence primarily refers to the Investigational Medicinal Product Dossier, a regulatory document required for clinical trial authorization in the European Union (EU). It compiles data on the quality, safety, and efficacy of investigational medicinal products (IMPs), including manufacturing processes, stability, non-clinical pharmacology/toxicology, and clinical trial results . The IMPD follows the Common Technical Document (CTD) format, aligning with global regulatory standards .

However, "IMPD" also appears in unrelated contexts:

- Computer Science: "IMPd(Γ)" denotes the Ideal Membership Problem for constraint languages Γ, a mathematical problem in computational complexity .

- Permafrost Modeling: "APIM" (Alpine Permafrost Index Model) is a permafrost distribution model compared to the PFI (Permafrost Favorability Index) in geological studies .

Given the question’s phrasing ("comparison with similar compounds"), it is presumed that the focus is on the regulatory IMPD and analogous frameworks.

Properties

CAS No. |

113888-20-3 |

|---|---|

Molecular Formula |

C16H19N9O7P2 |

Molecular Weight |

511.33 g/mol |

IUPAC Name |

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy(imidazol-1-yl)phosphoryl]oxymethyl]oxolan-3-yl]oxy-imidazol-1-ylphosphinic acid |

InChI |

InChI=1S/C16H19N9O7P2/c17-14-13-15(21-7-20-14)25(10-22-13)16-12(32-34(28,29)24-4-2-19-9-24)5-11(31-16)6-30-33(26,27)23-3-1-18-8-23/h1-4,7-12,16H,5-6H2,(H,26,27)(H,28,29)(H2,17,20,21)/t11-,12+,16+/m0/s1 |

InChI Key |

PLHILTSIFNHEGX-HWWQOWPSSA-N |

SMILES |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

Canonical SMILES |

C1C(OC(C1OP(=O)(N2C=CN=C2)O)N3C=NC4=C(N=CN=C43)N)COP(=O)(N5C=CN=C5)O |

Synonyms |

3'-deoxyadenosine-2',5'-diphosphoimidazolide Impd(3')ApIm |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Regulatory Frameworks

IMPD vs. IND (Investigational New Drug Application)

IMPD vs. Simplified IMPD

A simplified IMPD is permitted in the EU when:

- The IMP is authorized in the EU (referencing SmPC Summary of Product Characteristics).

- Non-clinical/clinical data are cross-referenced to existing documentation (e.g., IB) .

Comparison with Other Models/Problems

Regulatory IMPD vs. APIM (Alpine Permafrost Index Model)

While unrelated to pharmaceuticals, the APIM-PFI comparison highlights methodological differences:

- APIM : Uses rock glacier activity and thermal offsets to predict permafrost distribution .

- PFI : Relies on climate data and statistical odds ratios for permafrost favorability .

| Model | Basis | Application |

|---|---|---|

| APIM | Geological/thermal indicators | Alpine permafrost mapping . |

| PFI | Climate variables and probabilities | Regional permafrost prediction . |

IMPd(Γ) (Ideal Membership Problem) vs. CSP(Γ) (Constraint Satisfaction Problem)

In computational complexity:

- CSP(Γ) : Determines if a solution exists for a constraint network .

- IMPd(Γ): Tests if a polynomial belongs to an ideal generated by CSP constraints .

| Problem | Complexity | Domain |

|---|---|---|

| CSP(Γ) | Dichotomous (P vs. NP-complete) . | Finite domains . |

| IMPd(Γ) | Extends CSP with polynomial ideals | Algebraic methods . |

Key Research Findings

IMPD Flexibility : Cross-referencing to the IB reduces redundancy but requires harmonization with Good Clinical Practice (GCP) guidelines .

Global Harmonization : IMPD and IND share CTD alignment, but IND demands more granular CMC data early in development .

Simplified IMPD Challenges : Regulatory agencies may request full data if cross-referenced documents lack sufficient detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.